molecular formula C13H14FN3O B2877842 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1707580-74-2

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B2877842
CAS No.: 1707580-74-2
M. Wt: 247.273
InChI Key: IGAKKLUBDXRWOO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 4-fluorophenylpropionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The spirocyclic structure allows the compound to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an antioxidant and its interactions with reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its specific combination of a fluorophenyl group and a triazaspirodecane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAKKLUBDXRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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